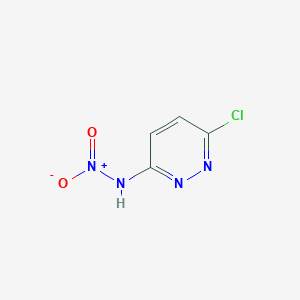![molecular formula C15H14O2 B184381 2,2-dimethyl-3H-benzo[h]chromen-4-one CAS No. 21568-04-7](/img/structure/B184381.png)
2,2-dimethyl-3H-benzo[h]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-3H-benzo[h]chromen-4-one is a heterocyclic compound that belongs to the class of naphthopyranones This compound is characterized by a fused ring system consisting of a naphthalene ring and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3H-benzo[h]chromen-4-one can be achieved through several methods. One common approach involves the intramolecular rearrangement of δ-hydroxyalkynones, catalyzed by p-toluenesulfonic acid (p-TsOH) under mild conditions. This method provides high regioselectivity and yields . Another method involves the hetero-Diels-Alder reaction of Danishefsky’s diene with aldehydes, catalyzed by a BINOLate-zinc complex prepared in situ from diethylzinc (Et2Zn) and 3,3’-dibromo-BINOL. This reaction yields 2-substituted 2,3-dihydro-4H-pyran-4-ones with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production. The use of metal-free catalysts and mild reaction conditions is preferred to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethyl-3H-benzo[h]chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound, yielding alcohols or other reduced derivatives.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2,2-dimethyl-3H-benzo[h]chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: Its unique structure and properties make it a potential lead compound for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-3H-benzo[h]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- 3,5-Dihydroxy-2-methyl-4H-pyran-4-one
- 5-Hydroxy-6,8-dimethoxy-2-benzyl-4H-naphtho[2,3-b]-pyran-4-one
Uniqueness
2,2-dimethyl-3H-benzo[h]chromen-4-one is unique due to its specific fused ring structure and the presence of dimethyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .
Propiedades
Número CAS |
21568-04-7 |
|---|---|
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2,2-dimethyl-3H-benzo[h]chromen-4-one |
InChI |
InChI=1S/C15H14O2/c1-15(2)9-13(16)12-8-7-10-5-3-4-6-11(10)14(12)17-15/h3-8H,9H2,1-2H3 |
Clave InChI |
YHOWOOKDRDXOBR-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C |
SMILES canónico |
CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)


![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)




![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)





